molecular formula C12H12N2S B2401314 6-(3,4-Dimethylphenyl)pyridazine-3-thiol CAS No. 71823-12-6

6-(3,4-Dimethylphenyl)pyridazine-3-thiol

Cat. No.: B2401314
CAS No.: 71823-12-6
M. Wt: 216.3
InChI Key: HNYQZHGSOXUNND-UHFFFAOYSA-N
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Description

6-(3,4-Dimethylphenyl)pyridazine-3-thiol is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered rings containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a thione group at the 3-position and a 3,4-dimethylphenyl group at the 6-position. Pyridazine derivatives have been extensively studied due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dimethylphenyl)pyridazine-3-thiol typically involves the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors. One common method involves the reaction of 3,4-dimethylphenylhydrazine with a suitable diketone under acidic or basic conditions to form the pyridazine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of solvents, catalysts, and reaction conditions can be optimized to improve yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dimethylphenyl)pyridazine-3-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 6-phenylpyridazine-3(2H)-thione
  • 6-(4-methylphenyl)pyridazine-3(2H)-thione
  • 6-(3-chlorophenyl)pyridazine-3(2H)-thione

Uniqueness

6-(3,4-Dimethylphenyl)pyridazine-3-thiol is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets .

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-1H-pyridazine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2S/c1-8-3-4-10(7-9(8)2)11-5-6-12(15)14-13-11/h3-7H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYQZHGSOXUNND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NNC(=S)C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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